molecular formula C6H9ClOSi B8051391 3-(Trimethylsilyl)prop-2-ynoyl chloride

3-(Trimethylsilyl)prop-2-ynoyl chloride

Cat. No.: B8051391
M. Wt: 160.67 g/mol
InChI Key: CIQYUDZNFLTUTN-UHFFFAOYSA-N
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Preparation Methods

3-(Trimethylsilyl)prop-2-ynoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylpropynoic acid with thionyl chloride. This reaction typically yields a mixture of 3-(trimethylsilyl)propioloyl chloride and 3-chloro-3-trimethylsilyl-2-propenoyl chloride . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

3-(Trimethylsilyl)prop-2-ynoyl chloride undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)prop-2-ynoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the molecule, while the propioloyl chloride moiety provides a reactive site for chemical transformations. The compound can form intermediates such as carbocations and carbanions, which facilitate various synthetic processes.

Comparison with Similar Compounds

3-(Trimethylsilyl)prop-2-ynoyl chloride can be compared with other similar compounds, such as:

    Trimethylsilylacetylene: This compound also contains a trimethylsilyl group but differs in its reactivity and applications.

    Propioloyl Chloride: Lacking the trimethylsilyl group, this compound has different stability and reactivity profiles.

    Trimethylsilylpropiolic Acid: This compound is a precursor to this compound and has distinct uses in organic synthesis.

The uniqueness of this compound lies in its combination of the trimethylsilyl group and the propioloyl chloride moiety, which imparts specific reactivity and stability that are advantageous in various chemical processes.

Properties

IUPAC Name

3-trimethylsilylprop-2-ynoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClOSi/c1-9(2,3)5-4-6(7)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQYUDZNFLTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66224-70-2
Record name 3-(trimethylsilyl)propioloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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